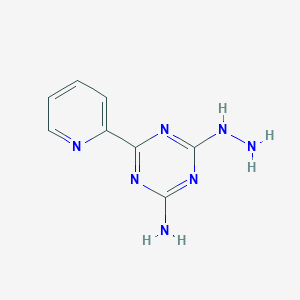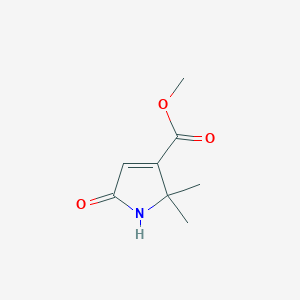![molecular formula C18H16N2O2 B062214 2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid CAS No. 171204-19-6](/img/structure/B62214.png)
2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid, involves innovative approaches to construct the quinoline core and introduce functional groups. A new one-pot synthesis protocol for quinoline derivatives has been developed, demonstrating the generality of the approach with several substrates to synthesize functionalized quinolines in good overall yields (Gabrielli et al., 2016). Furthermore, rapid synthesis methods under specific conditions, such as using indium(III) chloride and microwave irradiation, have been explored to achieve quinoline-4-carboxylic acid derivatives with isolated yields up to 57% within minutes, highlighting the efficiency of modern synthetic techniques (Duvelleroy et al., 2005).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical and biological activity. Advanced spectroscopic techniques, including FT-IR, ^1H NMR, ^13C NMR, and UV–visible spectroscopy, are employed to characterize the synthesized compounds. For example, novel quinoline derivatives have been synthesized and their molecular structures elucidated using these techniques, providing insight into the electronic properties and composition of these molecules (Fatma et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, owing to the reactive sites on both the quinoline nucleus and the functional groups attached to it. The synthesis of quinoline-3-carboxylic acid derivatives from arylmethyl azides via a domino process exemplifies the chemical versatility of quinoline compounds, enabling the formation of complex structures in a single reaction sequence (Tummatorn et al., 2013).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and structure. Detailed structural analysis through single-crystal X-ray diffraction provides insights into the 3D-structure of these compounds, revealing the arrangement of atoms and the types of intermolecular interactions present, which in turn affect their physical properties (Polo-Cuadrado et al., 2021).
Applications De Recherche Scientifique
Heterocyclic Compound Significance
Quinolines, including compounds like "2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid," are pivotal in various fields due to their heterocyclic nature. These compounds are integral in organic chemistry and medicinal research, serving as the backbone for numerous pharmaceuticals and dyes. The structural diversity and chemical reactivity of quinolines allow for their use in synthesizing a wide range of bioactive molecules, indicating their potential in drug development and material science (Pereira et al., 2015).
Anticorrosive Applications
Quinoline derivatives demonstrate significant effectiveness as anticorrosive agents. They form stable chelating complexes with metallic surfaces, which is crucial in protecting materials from corrosion. This application is particularly relevant in industrial settings where metal preservation is essential. The high electron density and ability to adsorb onto metallic surfaces make quinoline derivatives valuable in developing anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Material Development
Quinoline and its derivatives, due to their electronic properties, find applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and photovoltaic devices. Quinoline-based compounds have been used to fabricate materials with electroluminescent properties, highlighting their potential in advancing OLED technology and other electronic applications (Lipunova et al., 2018).
Biocatalyst Inhibition Studies
In the realm of biocatalysis and microbial fermentation, carboxylic acids like "this compound" might play a role in studying biocatalyst inhibition. Understanding how these compounds affect microbial growth and metabolism is crucial for optimizing fermentation processes and enhancing the production of biorenewable chemicals. This research area focuses on mitigating inhibitory effects to improve microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4-dimethylanilino)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-8-15(12(2)9-11)19-17-10-14(18(21)22)13-5-3-4-6-16(13)20-17/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOGBKFRTQPPFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169029 |
Source


|
| Record name | 4-Quinolinecarboxylic acid, 2-((2,4-dimethylphenyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171204-19-6 |
Source


|
| Record name | 4-Quinolinecarboxylic acid, 2-((2,4-dimethylphenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171204196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinolinecarboxylic acid, 2-((2,4-dimethylphenyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



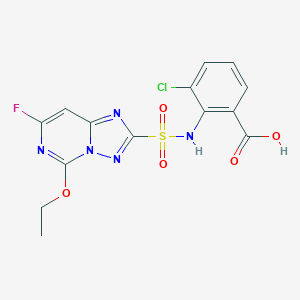

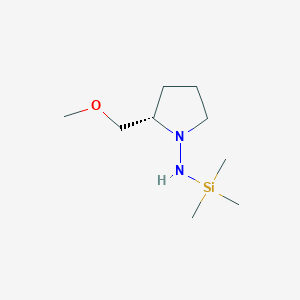



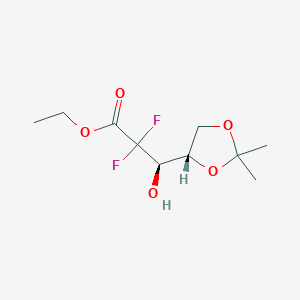
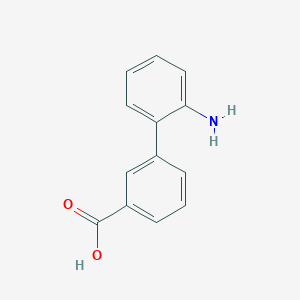
![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)
![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)
